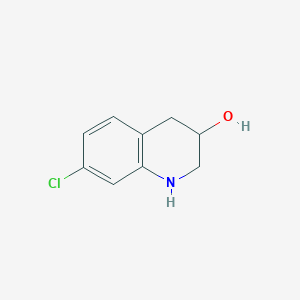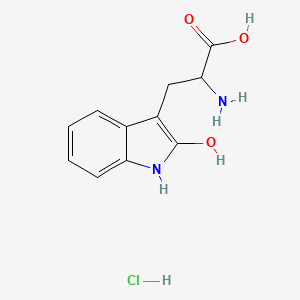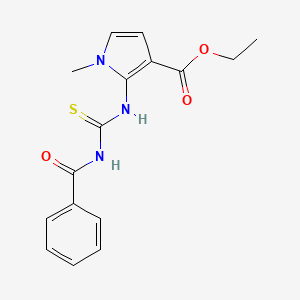
7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol: is an organic compound with the molecular formula C9H10ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of 7-Chloroquinoline: One common method involves the reduction of 7-chloroquinoline using a suitable reducing agent such as sodium borohydride in the presence of a solvent like ethanol.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring system.
Industrial Production Methods: Industrial production methods for 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol can undergo oxidation reactions to form quinoline derivatives.
Reduction: It can be reduced to form various tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, to form a variety of substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry:
Catalysis: 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Antimalarial Agents: Some derivatives of this compound have been investigated for their antimalarial properties.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.
作用機序
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In the case of antimalarial activity, it may interfere with the heme detoxification process in Plasmodium parasites, leading to their death.
類似化合物との比較
7-Chloroquinoline: A precursor to 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol, used in similar applications.
1,2,3,4-Tetrahydroquinoline: Lacks the chloro group but shares the tetrahydroquinoline core structure.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure with an isoquinoline core.
Uniqueness:
Chloro Group: The presence of the chloro group at the 7-position enhances the compound’s reactivity and allows for further functionalization.
Hydroxyl Group: The hydroxyl group at the 3-position provides additional sites for chemical modification and enhances the compound’s solubility in water.
特性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
7-chloro-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C9H10ClNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-2,4,8,11-12H,3,5H2 |
InChIキー |
AGVFCGGDCJTZRW-UHFFFAOYSA-N |
正規SMILES |
C1C(CNC2=C1C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B12311761.png)
![N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B12311779.png)

![N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide](/img/structure/B12311790.png)

![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)
![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)

![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)
![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)

![3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)

